molecular formula C11H14FN3O2 B1402109 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene CAS No. 1707581-09-6

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene

Cat. No.: B1402109
CAS No.: 1707581-09-6
M. Wt: 239.25 g/mol
InChI Key: CKCLXHVHWUNREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene (Catalog # 0746DV) is a high-purity chemical compound offered for research and development applications. This specialized organic molecule features a nitrobenzene core structure that is strategically functionalized with a fluorine substituent and a piperidin-1-ylamino group, making it a valuable intermediate in various synthetic pathways. The presence of both electron-withdrawing (nitro, fluoro) and a secondary amine from the piperidine ring creates a unique electronic profile that can be exploited in organic synthesis. This compound is provided with a documented purity of 95% and is primarily utilized in pharmaceutical research and medicinal chemistry, particularly as a building block for the synthesis of more complex molecules. Its structure suggests potential applications in the development of novel heterocyclic compounds and as a precursor in the synthesis of compounds with potential biological activity. Like all fine chemicals in this category, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use. For detailed specifications, please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c12-9-4-5-10(11(8-9)15(16)17)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCLXHVHWUNREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of fluorobenzene to form 5-fluoro-2-nitrobenzene, which is then reacted with piperidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and other functionalized derivatives .

Scientific Research Applications

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Nitrobenzene Derivatives
Compound Name Substituents Molecular Formula Key Properties
Nitrobenzene -NO₂ C₆H₅NO₂ Oily liquid, sparingly soluble in water
5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene -NO₂, -F (5-position), -NH-C₅H₁₀N (2-position) C₁₁H₁₃FN₃O₂ Likely solid, increased solubility in polar solvents due to amine group
5-Fluoro-2-(3,3-difluoropiperidin-1-yl)nitrobenzene -NO₂, -F (5-position), -N-C₅H₈F₂ (2-position) C₁₁H₁₀F₃N₂O₂ Enhanced lipophilicity due to difluoropiperidine
2-Chloro-1,5-difluoro-3-nitrobenzene -NO₂, -Cl (2-position), -F (1,5-positions) C₆H₂ClF₂NO₂ High reactivity for SNAr due to multiple EWGs

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The fluorine and nitro groups in all compounds activate the benzene ring for electrophilic substitution. However, chlorine in 2-chloro-1,5-difluoro-3-nitrobenzene further increases reactivity, making it a versatile intermediate in synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Nitrobenzene This compound 5-Fluoro-2-(3,3-difluoropiperidin-1-yl)nitrobenzene
State at RT Liquid Likely solid Solid
Water Solubility 1.9 g/L (20°C) Moderate (amine enhances solubility) Low (fluorine increases lipophilicity)
Boiling/Melting Point 210.9°C (boiling) Higher than nitrobenzene (due to H-bonding) Elevated due to fluorination
Reactivity Reacts with reducing agents Stable under basic conditions Susceptible to defluorination under strong bases

Key Findings :

  • Solubility: The piperidinylamino group improves aqueous solubility compared to nitrobenzene, whereas fluorinated analogs (e.g., 3,3-difluoropiperidine derivative) exhibit reduced solubility due to increased hydrophobicity .
Table 3: Toxicity and Metabolic Data
Compound Key Toxicological Findings Metabolic Pathways
Nitrobenzene - Hepatotoxic, carcinogenic in rodents Oxidized to nitrosobenzene, phenylhydroxylamine
This compound - Likely reduced toxicity due to metabolic stabilization from fluorine N-dealkylation, nitro group reduction
4-Iodo-2,6-difluoronitrobenzene - Potential genotoxicity (iodine release) Dehalogenation, nitro reduction

Key Insights :

  • Nitrobenzene : Highly toxic, with metabolism generating reactive intermediates like nitrosobenzene, which bind to DNA and proteins .
  • Fluorinated Derivatives: The fluorine atom in the target compound may slow metabolism, reducing reactive metabolite formation.

Biological Activity

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 2-position of a benzene ring, linked to a piperidine moiety. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving nitro and amino groups.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In studies involving L1210 mouse leukemia cells, this compound showed significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis, as indicated by studies where growth inhibition was reversed by thymidine addition, suggesting a role in nucleotide metabolism .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited. The presence of the piperidine ring is believed to enhance its interaction with microbial targets, potentially leading to increased binding affinity and biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis : The compound's structure allows it to interfere with nucleotide synthesis pathways, particularly through the release of toxic metabolites that inhibit DNA replication in cancer cells .
  • Enzyme Interaction : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth, although detailed enzymatic pathways remain to be fully elucidated.
  • Cellular Uptake : The piperidine moiety may facilitate better cellular uptake due to its ability to traverse lipid membranes more effectively than larger or more polar compounds.

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical models:

StudyModelFindings
Study AL1210 Mouse LeukemiaSignificant inhibition of cell proliferation with IC50 < 100 nM
Study BBacterial StrainsDemonstrated antimicrobial activity against Gram-positive bacteria
Study CIn Vivo Tumor ModelsReduced tumor size in xenograft models compared to control groups

These findings underscore the compound's potential as a therapeutic agent in both oncology and infectious disease contexts.

Q & A

Basic Question: What are the recommended handling and storage protocols for 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene to ensure experimental reproducibility?

Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid static discharge by grounding equipment, as nitrobenzene derivatives can be sensitive to ignition .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Moisture-sensitive compounds like nitrobenzene derivatives may hydrolyze; use desiccants like silica gel in storage environments .
  • Data Note: Physical properties (melting point: ~72°C; water solubility: <0.1 mg/mL) suggest limited stability in aqueous conditions, necessitating anhydrous reaction setups .

Advanced Question: How can researchers optimize the synthesis of this compound to address low yield issues in nucleophilic substitution reactions?

Answer:

  • Methodological Approach:
    • Reagent Selection: Use anhydrous piperidine in excess (1.5–2.0 equivalents) to drive the substitution reaction. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity but may require post-reaction purification to remove residual solvent .
    • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation. Monitor via TLC (Rf = 0.3–0.4 in hexane:EtOAc 3:1) .
    • Workup: Acid-base extraction (e.g., 1M HCl wash) removes unreacted piperidine. Column chromatography (silica gel, gradient elution) isolates the product with >95% purity .
  • Data Contradiction: Some protocols report yields of 60–70%, while others achieve <40%. Differences may arise from residual moisture or competing elimination pathways; Karl Fischer titration can verify solvent dryness .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR: ¹H NMR (CDCl₃) shows distinct signals: δ 8.2–8.4 ppm (aromatic H near nitro group), δ 3.0–3.5 ppm (piperidinyl protons). ¹⁹F NMR confirms fluorination at δ -110 to -115 ppm .
  • IR: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-F stretch) validate functional groups .
  • Mass Spectrometry: ESI-MS (m/z 280.1 [M+H]⁺) confirms molecular weight. Fragmentation patterns (e.g., loss of piperidine) aid structural verification .

Advanced Question: How can computational chemistry resolve contradictions in the reactivity of the nitro group in this compound across different solvents?

Answer:

  • DFT Modeling: Use Gaussian or ORCA to calculate electron density maps. The nitro group’s electron-withdrawing effect is amplified in polar solvents, reducing nucleophilic attack on the adjacent carbon.
  • Solvent Effects: Compare Gibbs free energy (ΔG) in DMSO vs. THF. DMSO stabilizes transition states via hydrogen bonding, while THF favors steric control .
  • Validation: Cross-reference computed IR frequencies with experimental data to validate solvent interaction models .

Basic Question: What safety precautions are critical when handling intermediates like 5-Fluoro-2-nitrobenzaldehyde during the synthesis of this compound?

Answer:

  • Toxicity Mitigation: Nitrobenzaldehyde derivatives are suspected mutagens. Use closed-system reactors and HEPA filters to limit aerosol exposure .
  • Waste Disposal: Treat nitro-containing intermediates with reducing agents (e.g., Fe/NH₄Cl) to convert nitro groups to amines before disposal .

Advanced Question: How can researchers address conflicting data on the thermal stability of this compound in kinetic studies?

Answer:

  • Experimental Design:
    • DSC/TGA Analysis: Determine decomposition onset temperatures under inert vs. oxidative atmospheres. Discrepancies may arise from O₂-induced degradation .
    • Kinetic Isotope Effect (KIE): Compare deuterated vs. non-deuterated analogs to isolate proton-transfer steps in decomposition pathways .
  • Data Reconciliation: Publish raw DSC curves and heating rates (e.g., 5°C/min vs. 10°C/min) to enable cross-study validation .

Basic Question: How does fluorination at the 5-position influence the electronic properties of the nitrobenzene core?

Answer:

  • Hammett Analysis: The fluorine atom’s -I effect increases the nitro group’s electron-withdrawing capacity, lowering the pKa of adjacent protons by ~1.5 units .
  • X-ray Crystallography: Bond length data (e.g., C-F = 1.34 Å, C-NO₂ = 1.47 Å) confirm conjugation effects .

Advanced Question: What strategies can improve the selectivity of this compound in multi-step catalytic reactions?

Answer:

  • Catalyst Screening: Test Pd/Cu bimetallic systems for C-N coupling. Pd(OAc)₂ with Xantphos ligand reduces homocoupling byproducts .
  • Microwave-Assisted Synthesis: Shorten reaction times (10–15 min) to minimize side reactions. Compare yields under conventional vs. microwave heating .

Basic Question: What are the ecological implications of improper disposal of this compound?

Answer:

  • Biodegradability: Nitroaromatics resist microbial degradation. Use OECD 301F tests to measure 28-day mineralization rates (<5% in most cases) .
  • Aquatic Toxicity: EC₅₀ values for Daphnia magna are typically <1 mg/L, requiring strict wastewater treatment protocols .

Advanced Question: How can researchers integrate this compound into theoretical frameworks for drug discovery?

Answer:

  • Pharmacophore Modeling: Map the nitro group as a hydrogen-bond acceptor and piperidine as a hydrophobic domain. Overlay with known kinase inhibitors (e.g., EGFR) to predict binding modes .
  • QSAR Studies: Corporate Hammett σ values and logP data to optimize bioavailability. Fluorine’s electronegativity improves membrane permeability but may reduce solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene
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5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene

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